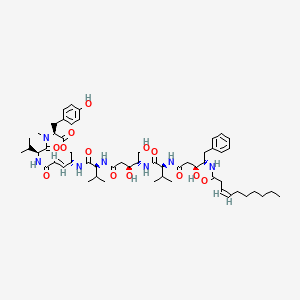

![molecular formula C90H74O36 B1255820 [Epicatechin-(4beta->8)]5-epicatechin CAS No. 88847-05-6](/img/structure/B1255820.png)

[Epicatechin-(4beta->8)]5-epicatechin

Übersicht

Beschreibung

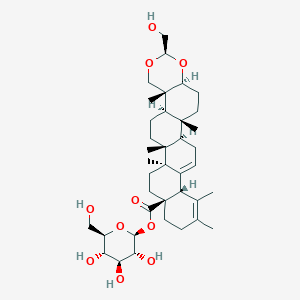

“[Epicatechin-(4beta->8)]5-epicatechin” is a proanthocyanidin isolated from Cinnamomum cassia . It is a type of hydroxyflavan and has a role as a plant metabolite .

Molecular Structure Analysis

The molecular structure of “[Epicatechin-(4beta->8)]5-epicatechin” is complex. It has a formula of C90H74O36 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Epicatechin-(4beta->8)5-epicatechin and related compounds have been identified in various natural sources, demonstrating antimicrobial properties. For example, proanthocyanidin trimers from cranberry, including epicatechin-(4beta->8) derivatives, have shown effectiveness in inhibiting the adherence of uropathogenic P-fimbriated Escherichia coli, a cause of urinary tract infections (Foo et al., 2000).

Immunomodulatory Effects

Certain A-type proanthocyanidins, including epicatechin-(4beta->8) variants, isolated from plants such as Ecdysanthera utilis, have demonstrated immunomodulatory effects. These compounds have been shown to suppress proliferation in human peripheral blood mononuclear cells and may modulate cytokine production, suggesting potential therapeutic applications in immune-related disorders (Lin et al., 2002).

Antioxidant and Anticancer Activity

Epicatechin is renowned for its antioxidant properties, which contribute to its therapeutic potential in diseases like diabetes and cancer. Its consumption has been associated with reduced blood glucose levels in diabetic patients and anticancer effects attributed to its antioxidant capabilities, antiangiogenic properties, and direct cytotoxicity to cancer cells (Abdulkhaleq et al., 2017).

Polyphenol Bioactivity

Studies on the chemistry and bioactivity of polyphenols, including epicatechin derivatives, have shown their potential in inhibiting cancer cell growth. Synthesized oligomeric epicatechins with all-4beta,8-interflavan connectivity exhibited the ability to induce cell cycle arrest in cancer cells, suggesting a role in cancer prevention and therapy (Kozikowski et al., 2003).

Neuroprotective and Health-Promoting Effects

(−)-Epicatechin and other polyphenols have shown potential in treating a range of diseases including cancer, inflammation, diabetes, and neurodegeneration. Their ability to interact with and neutralize reactive oxygen species and modulate cell signaling pathways, such as the MAP kinase pathway, underpins their therapeutic potential in various chronic diseases (Shay et al., 2015).

Modulation of Metabolic Pathways

Research on the absorption, metabolism, and excretion of epicatechin and its derivatives like procyanidin B2 in animals has provided insights into their metabolic effects. These studies indicate that these compounds can modulate metabolic pathways, potentially offering benefits for conditions like diabetes and obesity (Baba et al., 2002).

Effects on Longevity and Muscle Health

Epicatechin has been shown to extend the lifespan and improve muscle health in animal models, indicating its potential as an anti-aging agent. Its impact on skeletal muscle stress output, inflammation markers, cholesterol levels, and metabolic pathways contribute to its health-promoting effects (Si et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The anti-diabetic property of the plant Cassia glauca may be due to the presence of “[Epicatechin-(4beta->8)]5-epicatechin” which needs further validation by in-vitro and in-vivo protocols . This suggests that future research could focus on exploring its potential therapeutic applications, particularly in the context of diabetes management.

Eigenschaften

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H74O36/c91-33-19-48(105)60-59(20-33)121-81(28-2-8-36(93)43(100)14-28)75(116)70(60)62-50(107)23-52(109)64-72(77(118)83(123-87(62)64)30-4-10-38(95)45(102)16-30)66-54(111)25-56(113)68-74(79(120)85(125-89(66)68)32-6-12-40(97)47(104)18-32)69-57(114)26-55(112)67-73(78(119)84(126-90(67)69)31-5-11-39(96)46(103)17-31)65-53(110)24-51(108)63-71(76(117)82(124-88(63)65)29-3-9-37(94)44(101)15-29)61-49(106)22-41(98)34-21-58(115)80(122-86(34)61)27-1-7-35(92)42(99)13-27/h1-20,22-26,58,70-85,91-120H,21H2/t58-,70-,71+,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOWTYGESRVWCF-WKWFDMPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=CC(=C6C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=C(C(=CC(=C91)O)O)C1C(C(OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C5C(=CC(=C6[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=C(C(=CC(=C91)O)O)[C@@H]1[C@H]([C@H](OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H74O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583143 | |

| Record name | PUBCHEM_16129623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1731.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88847-05-6 | |

| Record name | Cinnamtannin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PUBCHEM_16129623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255738.png)

![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)

![2-(3,5-Dimethyl-1-pyrazolyl)-1-[3-[oxo-(3-propan-2-yloxyphenyl)methyl]-1-piperidinyl]ethanone](/img/structure/B1255752.png)

![N-[9-(2-carboxyethyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255755.png)

![3-[4-(trifluoromethyl)phenyl]-N-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1255758.png)